Cas no 834869-37-3 (Benzoic acid, 4-methyl-2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-)

Technical Introduction: Benzoic acid, 4-methyl-2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-, is a specialized organic compound featuring a benzoic acid core substituted with a methyl group and a tetrahydro-2H-pyran-2-yl-oxyethoxy side chain. This structure imparts unique solubility and reactivity properties, making it valuable as an intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals. The tetrahydro-2H-pyran (THP) protecting group enhances stability during synthetic processes, while the ether linkage offers versatility in further functionalization. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses, supporting applications in drug discovery and material science.
Benzoic acid, 4-methyl-2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- structure
834869-37-3 structure
Product name:Benzoic acid, 4-methyl-2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-
CAS No:834869-37-3
MF:C15H20O5
MW:280.3163
MDL:MFCD30729431
CID:670969
PubChem ID:21027703

Benzoic acid, 4-methyl-2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-methyl-2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-
    • 4-methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid
    • SCHEMBL8297007
    • 834869-37-3
    • DTXSID00610249
    • A1-05427
    • 4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid
    • MDL: MFCD30729431
    • Inchi: InChI=1S/C15H20O5/c1-11-5-6-12(15(16)17)13(10-11)18-8-9-20-14-4-2-3-7-19-14/h5-6,10,14H,2-4,7-9H2,1H3,(H,16,17)
    • InChI Key: VFCSDXTZUHFKIN-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)C(=O)O)OCCOC2CCCCO2

Computed Properties

  • Exact Mass: 280.13107373g/mol
  • Monoisotopic Mass: 280.13107373g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 65Ų

Benzoic acid, 4-methyl-2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
178284-5g
4-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid, 95%
834869-37-3 95%
5g
$1486.00 2023-09-10

Additional information on Benzoic acid, 4-methyl-2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-

Benzoic Acid, 4-Methyl-2-[2-[(Tetrahydro-2H-Pyran-2-Yl)Oxy]Ethoxy]: A Comprehensive Overview

Benzoic Acid, 4-Methyl-2-[2-[(Tetrahydro-2H-Pyran-2-Yl)Oxy]Ethoxy] is a highly specialized organic compound with the CAS Registry Number 834869-37-3. This compound belongs to the class of benzoic acids, which are widely recognized for their versatility in various chemical applications. The structure of this compound is characterized by a benzoic acid backbone with specific substituents that confer unique chemical and physical properties. The presence of a methyl group at the 4-position and an ethoxy group at the 2-position, further substituted with a tetrahydrofuran (tetrahydro-2H-pyran) moiety, makes this compound particularly interesting for research and industrial applications.

The synthesis of Benzoic Acid, 4-Methyl-2-[2-[(Tetrahydro-2H-Pyran-2-Yl)Oxy]Ethoxy] involves advanced organic chemistry techniques, including multi-step synthesis and precise control over reaction conditions. Recent studies have highlighted the importance of stereochemistry in the synthesis of such compounds, emphasizing the role of chiral catalysts and enantioselective reactions. Researchers have also explored green chemistry approaches to minimize environmental impact during the production process.

One of the most significant applications of this compound lies in its potential as a precursor in drug discovery. The tetrahydrofuran group is known to enhance bioavailability and stability in biological systems, making this compound a promising candidate for pharmaceutical development. Recent research has focused on its role in inhibiting specific enzymes and its potential as an anti-inflammatory agent.

In addition to its pharmaceutical applications, Benzoic Acid, 4-Methyl-2-[2-[(Tetrahydro-2H-Pyran-2-Yl)Oxy]Ethoxy] has shown promise in materials science. Its unique structure allows for the formation of stable polymers and coatings with enhanced mechanical properties. Studies have demonstrated its ability to improve the durability of polymer films under harsh environmental conditions.

The physical properties of this compound are equally noteworthy. Its melting point, boiling point, and solubility characteristics have been extensively studied, providing valuable insights into its behavior under various conditions. Recent advancements in computational chemistry have enabled precise modeling of its molecular structure, further aiding in its characterization.

From an environmental perspective, understanding the biodegradability and toxicity of Benzoic Acid, 4-Methyl-2-[2-[(Tetrahydro-2H-Pyran-2-Yl)Oxy]Ethoxy] is crucial. Researchers have conducted detailed ecotoxicity studies to assess its impact on aquatic life and soil microorganisms. These studies have revealed that while the compound exhibits moderate toxicity at high concentrations, it can be safely managed through proper disposal practices.

In conclusion, Benzoic Acid, 4-Methyl-2-[2-[(Tetrahydro-2H-Pyran-2-Yl)Oxy]Ethoxy] is a multifaceted compound with significant potential across various industries. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new properties and uses for this compound, its role in scientific innovation is expected to grow further.

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